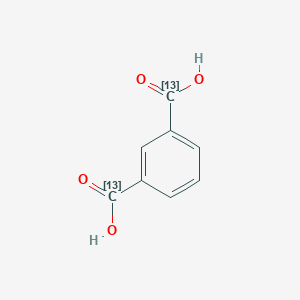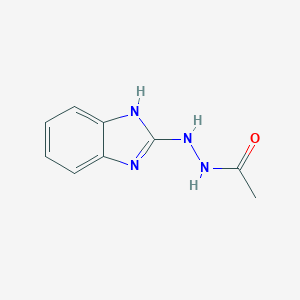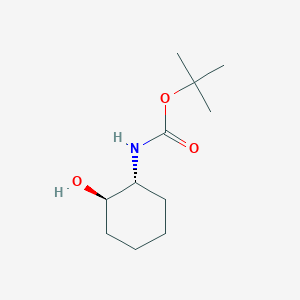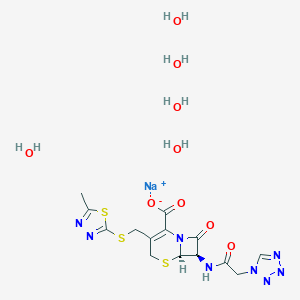![molecular formula C7H5N3O B053653 Pyrido[2,3-b]pyrazin-8-ol CAS No. 116598-86-8](/img/structure/B53653.png)
Pyrido[2,3-b]pyrazin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-b]pyrazin-8-ol is a heterocyclic organic compound with a pyridine and pyrazine ring fused together. This compound has gained significant attention in recent years due to its potential applications in drug discovery and development. Pyrido[2,3-b]pyrazin-8-ol has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of Pyrido[2,3-b]pyrazin-8-ol is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties are mediated through the inhibition of NF-κB signaling pathway. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, Pyrido[2,3-b]pyrazin-8-ol has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
Pyrido[2,3-b]pyrazin-8-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Pyrido[2,3-b]pyrazin-8-ol has been found to exhibit anti-microbial properties against various bacterial and fungal strains. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pyrido[2,3-b]pyrazin-8-ol is its broad range of biological activities. This makes it a promising candidate for drug discovery and development. It is also relatively easy to synthesize with high purity. However, one of the main limitations is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on Pyrido[2,3-b]pyrazin-8-ol. One direction is to further investigate its mechanism of action, particularly its interactions with the NF-κB signaling pathway and topoisomerase II. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer, diabetes, and inflammatory disorders. Additionally, future research could focus on optimizing its solubility and bioavailability, which could increase its potential as a therapeutic agent.
Méthodes De Synthèse
Pyrido[2,3-b]pyrazin-8-ol can be synthesized through various methods. One of the most common methods is the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by cyclization with sodium ethoxide. Another method involves the reaction of 2-chloronicotinic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. These methods have been optimized to obtain high yields of Pyrido[2,3-b]pyrazin-8-ol with high purity.
Applications De Recherche Scientifique
Pyrido[2,3-b]pyrazin-8-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Pyrido[2,3-b]pyrazin-8-ol has also been found to exhibit anti-microbial properties against various bacterial and fungal strains.
Propriétés
Numéro CAS |
116598-86-8 |
|---|---|
Formule moléculaire |
C7H5N3O |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
5H-pyrido[2,3-b]pyrazin-8-one |
InChI |
InChI=1S/C7H5N3O/c11-5-1-2-9-7-6(5)8-3-4-10-7/h1-4H,(H,9,10,11) |
Clé InChI |
NZNZVVKYXXVNKG-UHFFFAOYSA-N |
SMILES |
C1=CNC2=NC=CN=C2C1=O |
SMILES canonique |
C1=CNC2=NC=CN=C2C1=O |
Synonymes |
Pyrido[2,3-b]pyrazin-8-ol (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)






